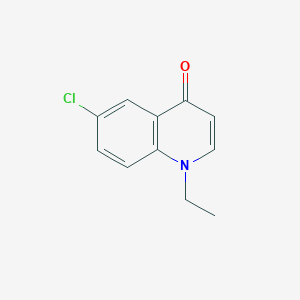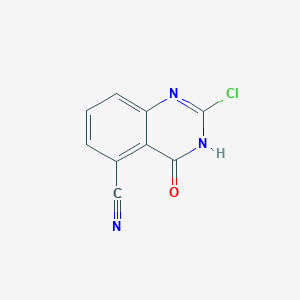
6-Chloro-2,4,8-trimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,4,8-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂ClN It is a derivative of quinoline, characterized by the presence of chlorine and three methyl groups at positions 2, 4, and 8 on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4,8-trimethylquinoline typically involves the chlorination of 2,4,8-trimethylquinoline. One common method is the reaction of 2,4,8-trimethylquinoline with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
[ \text{C}{12}\text{H}{13}\text{N} + \text{PCl}5 \rightarrow \text{C}{12}\text{H}_{12}\text{ClN} + \text{POCl}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-2,4,8-trimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
科学的研究の応用
6-Chloro-2,4,8-trimethylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-2,4,8-trimethylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4-Chloro-2,6,8-trimethylquinoline: Similar in structure but with the chlorine atom at the 4-position.
2,4,6-Trimethylquinoline: Lacks the chlorine atom but has methyl groups at positions 2, 4, and 6.
Uniqueness
6-Chloro-2,4,8-trimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 6-position and the methyl groups at positions 2, 4, and 8 can lead to distinct properties compared to other quinoline derivatives.
特性
分子式 |
C12H12ClN |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
6-chloro-2,4,8-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3 |
InChIキー |
AABJSTQZONZCLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=C(C=C2C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)


![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)

![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)


